Physical Property Comparison: Methyl 2-Heptenoate vs. Saturated Methyl Heptanoate
The α,β-unsaturation in methyl 2-heptenoate significantly alters its physicochemical profile compared to the saturated analog, methyl heptanoate. The double bond increases polarity and intermolecular interactions, leading to a higher boiling point and a different partition coefficient (LogP). This directly impacts its behavior in formulation and separation processes. [1]
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) and Boiling Point |
|---|---|
| Target Compound Data | LogP (ALOGPS): 2.79; Boiling Point (Predicted): 172.6±9.0 °C at 760 mmHg |
| Comparator Or Baseline | Methyl heptanoate (CAS 106-73-0): LogP (ALOGPS): 2.96; Boiling Point: 172.0 °C |
| Quantified Difference | ΔLogP ≈ -0.17; ΔBoiling Point ≈ +0.6 °C (nominal) |
| Conditions | Predicted using ALOGPS 2.1 and ACD/Labs Percepta Platform (v14.00) |
Why This Matters
The lower LogP indicates slightly greater hydrophilicity, which can be advantageous for aqueous-based formulations or for specific chromatographic separations where retention time optimization is required.
- [1] Human Metabolome Database (HMDB). Metabocard for Methyl 2-heptenoate (HMDB0039872). View Source
